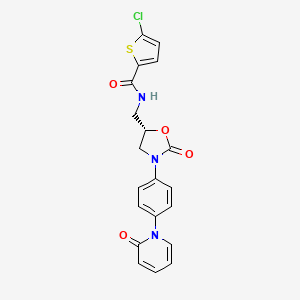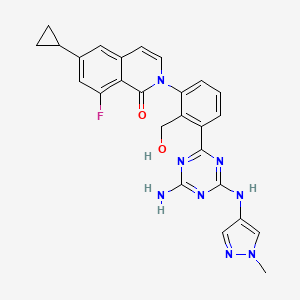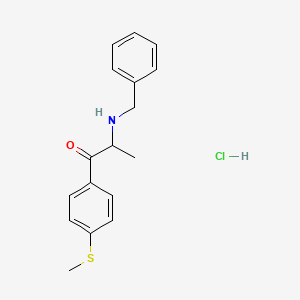
Norendoxifen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Norendoxifen, also known as 4-hydroxy-N,N-didesmethyltamoxifen, is a nonsteroidal aromatase inhibitor belonging to the triphenylethylene group. It is an active metabolite of tamoxifen, a selective estrogen receptor modulator (SERM). Unlike tamoxifen, this compound is not a SERM but acts as a potent and selective competitive inhibitor of aromatase (CYP19) with a Ki value of 35 nM .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of norendoxifen involves multiple steps, starting from tamoxifen. The process includes demethylation and hydroxylation reactions. The detailed synthetic route involves the following steps:
Demethylation: Tamoxifen undergoes demethylation to form N-desmethyltamoxifen.
Hydroxylation: N-desmethyltamoxifen is further hydroxylated to produce this compound.
Industrial Production Methods: The synthesis typically involves standard organic synthesis techniques under controlled laboratory conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Norendoxifen undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides and amines are commonly used.
Major Products: The major products formed from these reactions include various hydroxylated and demethylated derivatives of this compound .
Applications De Recherche Scientifique
Norendoxifen has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a reference compound in the study of aromatase inhibitors.
Biology: this compound is studied for its effects on estrogen biosynthesis and its role in hormone regulation.
Medicine: It has potential therapeutic applications in the treatment of estrogen receptor-positive breast cancer due to its potent aromatase inhibitory activity.
Industry: While not widely used industrially, it serves as a lead compound for developing new therapeutic agents
Mécanisme D'action
Norendoxifen exerts its effects by inhibiting the enzyme aromatase (CYP19), which is responsible for converting androgens to estrogens. By competitively binding to the active site of aromatase, this compound prevents the conversion process, thereby reducing estrogen levels. This mechanism is particularly beneficial in treating estrogen receptor-positive breast cancer .
Comparaison Avec Des Composés Similaires
Endoxifen: Another active metabolite of tamoxifen, which also inhibits aromatase but with different potency.
4-Hydroxy-N-desmethyltamoxifen: Similar in structure and function to norendoxifen.
Afimoxifene (4-hydroxytamoxifen): A SERM with both estrogen receptor modulatory and aromatase inhibitory activities.
Comparison: this compound is unique in its dual role as an aromatase inhibitor and its potential to serve as a lead compound for developing new therapeutic agents. Its potency as an aromatase inhibitor (Ki = 35 nM) is higher compared to other tamoxifen metabolites .
Propriétés
Numéro CAS |
1308808-22-1 |
|---|---|
Formule moléculaire |
C24H25NO2 |
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
4-[(Z)-1-[4-(2-aminoethoxy)phenyl]-2-phenylbut-1-enyl]phenol |
InChI |
InChI=1S/C24H25NO2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(26)13-9-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17,25H2,1H3/b24-23- |
Clé InChI |
YCQBLTPGQSYLHD-VHXPQNKSSA-N |
SMILES isomérique |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN)/C3=CC=CC=C3 |
SMILES canonique |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


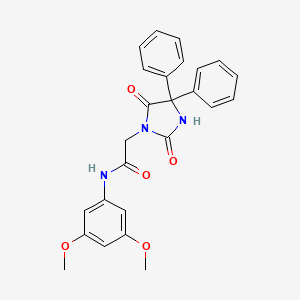
![6-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B10796854.png)
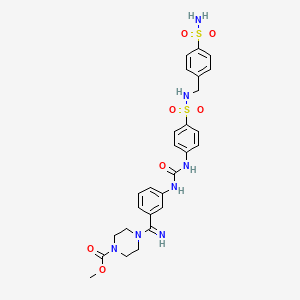

![2-[4-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]piperazin-1-yl]-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]acetamide](/img/structure/B10796868.png)
![methyl (E,5S,6R)-5,6-dihydroxy-8-[5-[(1R)-1-hydroxyhexyl]-1,2-dimethylimidazol-4-yl]oct-7-enoate](/img/structure/B10796876.png)
![sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate](/img/structure/B10796888.png)
![1-[2-(2,6-Difluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-3-[4-[7-[3-(4-ethylpiperazin-1-yl)propoxy]-6-methoxyquinolin-4-yl]oxy-3,5-difluorophenyl]urea](/img/structure/B10796889.png)
![3-[6-(3-Chlorophenyl)hexanoyl]-1,3-oxazolidin-2-one](/img/structure/B10796897.png)
![N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-fluoropyridine-4-carboxamide](/img/structure/B10796907.png)
